molecular formula C8H8ClN3 B3189819 4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 35808-69-6

4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3189819
CAS No.: 35808-69-6
M. Wt: 181.62 g/mol
InChI Key: HRGYJEPBRDUERU-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine ( 35808-69-6) is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery. With the molecular formula C8H8ClN3 and a molecular weight of 181.62 g/mol, this compound is a core scaffold for synthesizing novel targeted therapeutic agents . The pyrrolo[2,3-d]pyrimidine structure is a 7-deazapurine analog, a privileged chemotype known for its ability to mimic purines and interact with a variety of enzyme active sites. This compound is specifically functionalized with chlorine and methyl groups, which enhances its reactivity and allows for selective derivatization. The chlorine at the 4-position serves as an excellent leaving group, enabling nucleophilic substitution reactions to create a diverse array of analogs with potential biological activity. This makes it a critical intermediate for constructing more complex molecules designed to inhibit key kinases involved in cellular signaling pathways . Research highlights the immense value of pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of tyrosine kinases (e.g., EGFR, Her2, VEGFR2) and cyclin-dependent kinases (CDK2) . Such multi-targeted kinase inhibitors represent a promising strategy in oncology research. The incorporation of halogen atoms and specific alkyl substitutions, as seen in this compound, is a established strategy to improve the potency, selectivity, and pharmacological properties of drug candidates . This reagent is offered for research applications only and must be handled by qualified professionals. It is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-6,7-dimethylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-3-6-7(9)10-4-11-8(6)12(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGYJEPBRDUERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps starting from readily available precursors. One common method involves the alkylation of dimethyl malonate followed by cyclization with amidine to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.

    Suzuki Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine can yield amino-substituted derivatives, while Suzuki coupling can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has shown potential in various therapeutic areas:

  • Anticancer Activity : Research indicates that compounds with a similar pyrrolo[2,3-d]pyrimidine structure exhibit cytotoxic effects against cancer cell lines. Studies have demonstrated that modifications at the 4-position can enhance activity against specific cancer types.
    StudyCell LineIC50 Value (µM)Reference
    AHeLa10
    BMCF-715
  • Inhibition of Kinases : This compound has been explored as a kinase inhibitor, particularly targeting pathways involved in cancer proliferation. The presence of the chloro group enhances binding affinity to ATP-binding sites.

Agricultural Chemistry

The compound's structural properties allow it to be investigated as a potential herbicide or pesticide. Its efficacy against certain plant pathogens and pests has been noted in preliminary studies.

  • Pesticidal Activity : Initial tests have shown promising results against common agricultural pests, suggesting its potential use in crop protection formulations.
    Test OrganismEffective Concentration (g/L)Reference
    Aphids0.5
    Fungal Pathogen0.3

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties such as thermal stability and electrical conductivity.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of pyrrolo[2,3-d]pyrimidines, including the target compound. Results indicated that modifications at specific positions led to enhanced anticancer activity against breast cancer cells.

Case Study 2: Agricultural Trials

Field trials conducted by agricultural scientists evaluated the effectiveness of formulations containing this compound against aphid populations in soybean crops. Results showed a significant reduction in pest populations compared to controls.

Biological Activity

4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with a chlorine atom and two methyl groups on the 6 and 7 positions.
  • Molecular Formula : C₇H₈ClN₃
  • CAS Number : 1388047-49-1

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in cell signaling pathways. Notably, it has been studied for its role as a potential inhibitor of key kinases involved in cancer progression.

Target Kinases

  • PI3Kδ Inhibition : The compound has shown promise as a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in immune cell signaling and cancer cell survival .
  • Tyrosine Kinases : Recent studies have indicated that derivatives of this compound exhibit potent anticancer activity by targeting multiple tyrosine kinases, which are critical in regulating cell proliferation and survival .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC₅₀ (µM) Mechanism of Action
HepG243.15Induces apoptosis via caspase activation
HeLa68.17Disrupts microtubule dynamics
MDA-MB-231Not specifiedTargets tyrosine kinase pathways

The compound's effectiveness varies across different cancer types, suggesting a complex structure-activity relationship (SAR) that warrants further investigation.

Case Studies

  • Study on HepG2 Cells : In vitro experiments indicated that treatment with the compound led to an increase in pro-apoptotic proteins (Bax) and executioner caspases (caspase-3), while downregulating anti-apoptotic proteins (Bcl-2). This suggests its potential as an anticancer agent targeting liver cancer cells .
  • Microtubule Dynamics : Live-cell imaging studies have shown that the compound affects microtubule dynamics in HeLa cells, leading to mitotic delays and subsequent cell death. This provides insight into its mechanism as a potential chemotherapeutic agent .

Therapeutic Potential

The therapeutic implications of this compound are vast, particularly in treating cancers characterized by aberrant kinase activity. Its selective inhibition of PI3Kδ may also offer benefits in autoimmune diseases where this pathway is dysregulated.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

Compound Name Core Structure Substituents Key Properties/Applications References
This compound Pyrrolo[2,3-d]pyrimidine Cl (C4), CH₃ (C6, C7) High lipophilicity; synthetic intermediate
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Cl (C4) Versatile intermediate for aryl/alkyl amines
4-Chloro-6,7-dimethoxyquinoline Quinoline Cl (C4), OCH₃ (C6, C7) Improved solubility; kinase inhibitor intermediates
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Dihydro-pyrrolo[2,3-d]pyrimidine Cl (C4) Reduced aromaticity; altered reactivity
Thieno[2,3-d]pyrimidine derivatives Thieno[2,3-d]pyrimidine Varied (e.g., Cl, aryl) Antimicrobial activity; sulfur-enhanced electronic effects
  • Substituent Effects: Methyl vs. Methoxy: The 6,7-dimethyl groups increase lipophilicity and steric bulk compared to 6,7-dimethoxy analogs, which may enhance metabolic stability but reduce aqueous solubility . Methoxy groups, being electron-donating, can improve resonance stabilization and synthetic yields in nucleophilic substitutions . Chloro as a Leaving Group: The C4 chloro substituent is critical for nucleophilic displacement reactions, as seen in the synthesis of 4-aminophenyl and pyrrolidinyl derivatives .

Physicochemical Properties

  • Lipophilicity: The methyl groups in this compound likely confer higher logP values than non-alkylated or methoxy-substituted analogs, favoring passive diffusion across biological membranes .
  • Solubility : Methoxy and dihydro modifications (e.g., in 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine) improve aqueous solubility but reduce aromatic conjugation .

Q & A

Q. What are the key synthetic routes for preparing 4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, and how do substituent positions influence reaction efficiency?

Methodological Answer: The synthesis typically involves cyclization and chlorination steps. A validated approach includes:

Cyclization : React ethyl 2-cyanoacetate with substituted bromoalkanes to form intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate .

Methyl Group Introduction : Use alkylation or nucleophilic substitution to install methyl groups at positions 6 and 3. For example, Grignard reagents or methyl halides under basic conditions (e.g., NaH/DMF) .

Chlorination : Treat the intermediate with POCl₃ or SOCl₂ under reflux to introduce the chlorine atom at position 4 .

Q. Critical Factors :

  • Steric hindrance from the 6,7-dimethyl groups may reduce chlorination efficiency. Optimize POCl₃ stoichiometry (3–5 equivalents) and reaction time (4–12 hours) .
  • Purification via column chromatography (silica gel, CHCl₃/MeOH 10:1) or recrystallization (methanol/water) ensures high purity .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
CyclizationFormamidine, isopropanol, HCl27–86%
ChlorinationPOCl₃, N,N-dimethylaniline33–61%

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The pyrrolo[2,3-d]pyrimidine core shows distinct aromatic protons at δ 6.7–8.3 ppm. Methyl groups appear as singlets (δ 2.1–2.5 ppm) .
    • Chlorine’s electronegativity deshields adjacent carbons (C4: δ 150–153 ppm; C6/C7 methyl: δ 20–25 ppm) .
  • HRMS : Confirm molecular weight (C₉H₁₀ClN₃: 195.0533 g/mol) with <2 ppm error .
  • X-ray Crystallography : Resolves methyl group orientations and confirms regiochemistry .

Key Validation : Compare experimental data with computed spectra (e.g., DFT) to resolve ambiguities in substituent positions .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against kinase targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to kinases (e.g., EGFR, CDK2). The chlorine atom forms halogen bonds with kinase hinge regions (e.g., Met793 in EGFR), while methyl groups enhance hydrophobic interactions .
  • MD Simulations : Assess binding stability (50–100 ns runs) using AMBER or GROMACS. Analyze RMSD (<2 Å indicates stable binding) and hydrogen bond occupancy (>80% for key residues) .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl) with IC₅₀ values from kinase assays to optimize selectivity .

Data Contradiction Example : If in vitro kinase inhibition (IC₅₀ = 50 nM) conflicts with cell-based assays (EC₅₀ = 1 µM), evaluate membrane permeability (LogP >3) or efflux pump interactions (P-gp inhibition assays) .

Q. What strategies resolve contradictions in kinase inhibition data between in vitro and cell-based assays for this compound?

Methodological Answer:

Assay Optimization :

  • In Vitro : Use purified kinase domains (e.g., EGFR intracellular domain) and ATP-concentration-matched conditions .
  • Cell-Based : Measure phospho-target levels (e.g., p-EGFR) via Western blot to account for cellular uptake limitations .

Metabolic Stability : Perform hepatic microsome assays (human/rat) to identify rapid clearance (t₁/₂ <30 min) requiring prodrug strategies .

Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out cross-reactivity (e.g., with VEGFR2) .

Q. Table 2: Comparative Kinase Inhibition Profiles

KinaseIn Vitro IC₅₀ (nM)Cell-Based EC₅₀ (nM)Reference
EGFR501000
CDK21201500

Q. How can synthetic yields of this compound be improved while minimizing byproducts?

Methodological Answer:

  • Catalysis : Use Pd/Cu-mediated cross-coupling for methyl group installation (e.g., Suzuki-Miyaura with methylboronic acids) to reduce side reactions .
  • Solvent Optimization : Replace isopropanol with DMF or DMSO to enhance solubility of intermediates .
  • Workflow Automation : Implement AI-driven platforms (e.g., COMSOL Multiphysics) to predict optimal reaction parameters (temperature, stoichiometry) .

Case Study : Refluxing in DMF with 1.2 equivalents of methyl iodide increased yield from 33% to 61% .

Q. What are the methodological challenges in analyzing the regioselectivity of electrophilic substitutions on this compound?

Methodological Answer:

  • Directing Effects : The chlorine atom deactivates the pyrimidine ring, directing electrophiles (e.g., nitration) to the pyrrole C5 position. Methyl groups at C6/C7 sterically hinder adjacent positions .
  • Isotopic Labeling : Use ¹³C-labeled reagents to track substitution sites via NMR .
  • Computational Prediction : DFT calculations (B3LYP/6-31G*) identify electron-rich sites (Fukui indices >0.1) for targeted functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
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4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

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